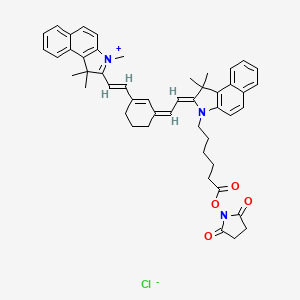

Cy7.5 NHS ester

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C49H52ClN3O4 |

|---|---|

Molecular Weight |

782.4 g/mol |

IUPAC Name |

(2,5-dioxopyrrolidin-1-yl) 6-[(2Z)-1,1-dimethyl-2-[(2Z)-2-[3-[(E)-2-(1,1,3-trimethylbenzo[e]indol-3-ium-2-yl)ethenyl]cyclohex-2-en-1-ylidene]ethylidene]benzo[e]indol-3-yl]hexanoate chloride |

InChI |

InChI=1S/C49H52N3O4.ClH/c1-48(2)41(50(5)39-25-23-35-16-8-10-18-37(35)46(39)48)27-21-33-14-13-15-34(32-33)22-28-42-49(3,4)47-38-19-11-9-17-36(38)24-26-40(47)51(42)31-12-6-7-20-45(55)56-52-43(53)29-30-44(52)54;/h8-11,16-19,21-28,32H,6-7,12-15,20,29-31H2,1-5H3;1H/q+1;/p-1 |

InChI Key |

HARMKMBOKRXZQK-UHFFFAOYSA-M |

Isomeric SMILES |

CC1(C(=[N+](C2=C1C3=CC=CC=C3C=C2)C)/C=C/C4=C/C(=C\C=C/5\C(C6=C(N5CCCCCC(=O)ON7C(=O)CCC7=O)C=CC8=CC=CC=C86)(C)C)/CCC4)C.[Cl-] |

Canonical SMILES |

CC1(C(=[N+](C2=C1C3=CC=CC=C3C=C2)C)C=CC4=CC(=CC=C5C(C6=C(N5CCCCCC(=O)ON7C(=O)CCC7=O)C=CC8=CC=CC=C86)(C)C)CCC4)C.[Cl-] |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to Cy7.5 NHS Ester: Properties and Applications

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Cyanine7.5 (Cy7.5) N-hydroxysuccinimide (NHS) ester, a near-infrared (NIR) fluorescent dye. Esteemed for its utility in deep-tissue and whole-animal imaging, Cy7.5 NHS ester offers high sensitivity with minimal interference from tissue autofluorescence. This document details its spectral and physicochemical characteristics, provides in-depth experimental protocols for bioconjugation, and outlines its application in preclinical cancer research.

Core Properties of this compound

This compound is an amine-reactive derivative of the Cy7.5 fluorophore, designed for the covalent labeling of biomolecules such as proteins, antibodies, and peptides. Its emission in the near-infrared spectrum allows for significant tissue penetration, a critical feature for in-vivo imaging studies.[1][2][3]

Spectral and Physicochemical Characteristics

The spectral and physical properties of this compound are summarized in the tables below. These values represent typical data and may vary slightly between different suppliers.

| Spectral Property | Value | Reference |

| Excitation Maximum (λex) | ~788 nm | [1][4] |

| Emission Maximum (λem) | ~808 nm | [1][4] |

| Molar Extinction Coefficient (ε) | ~223,000 cm⁻¹M⁻¹ | [1][4] |

| Fluorescence Quantum Yield (Φ) | ~0.1 | [4] |

| Stokes Shift | ~20 nm | [5] |

| Physicochemical Property | Value | Reference |

| Molecular Formula | C₄₉H₅₂BF₄N₃O₄ | [4] |

| Molecular Weight | ~833.8 g/mol | [4] |

| Solubility | Soluble in organic solvents (DMSO, DMF); low solubility in water | [2][4] |

| Storage Conditions | Store at -20°C, desiccated and protected from light | [2][4] |

Experimental Protocols

Antibody Labeling with this compound

This protocol details the covalent conjugation of this compound to an antibody. The NHS ester reacts with primary amine groups on the antibody, primarily the ε-amino groups of lysine (B10760008) residues, to form a stable amide bond.[3]

Materials:

-

Purified antibody in an amine-free buffer (e.g., PBS)

-

This compound

-

Anhydrous Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF)

-

Reaction Buffer: 0.1 M Sodium Bicarbonate, pH 8.3-8.5

-

Quenching Buffer: 1 M Tris-HCl, pH 8.0

-

Purification column (e.g., Sephadex G-25)

Procedure:

-

Antibody Preparation:

-

If the antibody is in a buffer containing primary amines (e.g., Tris), exchange it into an amine-free buffer like PBS (pH 7.2-7.4) using dialysis or a desalting column.

-

Adjust the antibody concentration to 2-10 mg/mL. Higher concentrations can improve labeling efficiency.[4]

-

-

Dye Preparation:

-

Allow the vial of this compound to equilibrate to room temperature before opening to prevent moisture condensation.

-

Prepare a 10 mM stock solution of the dye in anhydrous DMSO or DMF.[4]

-

-

Conjugation Reaction:

-

Adjust the pH of the antibody solution to 8.3-8.5 using the reaction buffer.

-

Calculate the required volume of the this compound stock solution to achieve a desired molar dye-to-antibody ratio (typically between 5:1 and 20:1).

-

Slowly add the dye solution to the antibody solution while gently stirring or vortexing.

-

Incubate the reaction for 1 hour at room temperature, protected from light.[3]

-

-

Purification:

-

Separate the labeled antibody from unreacted dye using a size-exclusion chromatography column (e.g., Sephadex G-25) pre-equilibrated with a suitable storage buffer (e.g., PBS).

-

The first colored band to elute is the labeled antibody.[6]

-

-

Characterization (Degree of Labeling):

-

Measure the absorbance of the purified conjugate at 280 nm (for the protein) and at the absorbance maximum of Cy7.5 (~788 nm).

-

The Degree of Labeling (DOL), or the number of dye molecules per antibody, can be calculated using the Beer-Lambert law.

-

In-Vivo Tumor Imaging with Cy7.5-Labeled Antibodies

Cy7.5-labeled antibodies are frequently used for non-invasive visualization of tumors in preclinical animal models.[7] This protocol provides a general workflow for such an experiment.

Materials:

-

Cy7.5-labeled antibody

-

Tumor-bearing animal model (e.g., xenograft mouse)

-

Sterile PBS

-

In-vivo imaging system equipped for NIR fluorescence detection

Procedure:

-

Probe Administration:

-

Image Acquisition:

-

Acquire a baseline image before injecting the probe to assess autofluorescence.

-

Image the animals at various time points post-injection (e.g., 1, 4, 24, 48, and 72 hours) to determine the optimal imaging window for tumor accumulation and clearance from non-target tissues.[7]

-

Use appropriate filter sets for Cy7.5 (e.g., Excitation: ~745 nm, Emission: ~780 nm).[7]

-

-

Data Analysis:

-

Quantify the fluorescence intensity in the tumor and other organs of interest over time to assess the biodistribution and tumor-targeting efficacy of the labeled antibody.

-

-

Ex-Vivo Analysis (Optional):

-

At the final time point, euthanize the animal and dissect the tumor and major organs.

-

Image the dissected tissues to confirm the in-vivo findings and obtain more precise biodistribution data.[7]

-

Application in Signaling Pathway Research: Targeting HER2 in Cancer

A key application of this compound is in the development of targeted imaging probes to study cell signaling pathways in vivo. For instance, by conjugating Cy7.5 to an antibody that targets a specific cell surface receptor, researchers can visualize and track cells that overexpress this receptor.

A prominent example is the imaging of Human Epidermal Growth Factor Receptor 2 (HER2)-positive tumors.[7] HER2 is a receptor tyrosine kinase that is overexpressed in certain types of cancer, including breast cancer, and is a critical component of cell growth and proliferation signaling pathways. By labeling a HER2-targeting antibody, such as trastuzumab, with Cy7.5, researchers can non-invasively monitor tumor growth, assess the efficacy of HER2-targeted therapies, and study the biodistribution of the therapeutic antibody. This approach provides valuable insights into the dynamics of receptor-ligand interactions and the response of the signaling pathway to therapeutic intervention in a living organism.

References

- 1. This compound, 2708152-94-5 | BroadPharm [broadpharm.com]

- 2. lumiprobe.com [lumiprobe.com]

- 3. Cyanine 7.5 monosuccinimidyl ester [equivalent to Cy7.5® NHS ester] | AAT Bioquest [aatbio.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. Tumor Detection and Visualization Using Cyanine Fluorochrome‐Labeled Antibodies | Semantic Scholar [semanticscholar.org]

- 6. benchchem.com [benchchem.com]

- 7. benchchem.com [benchchem.com]

A Technical Guide to IR-783: A Near-Infrared Fluorescent Dye for In Vivo Tumor Imaging

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of IR-783, a heptamethine cyanine (B1664457) dye with inherent tumor-targeting properties, making it a valuable tool for in vivo near-infrared (NIR) fluorescence imaging. This document details the dye's properties, experimental protocols for its use, and visual representations of its mechanism and experimental workflow.

Core Properties of IR-783

IR-783 is a water-soluble, near-infrared fluorescent dye that exhibits preferential accumulation in tumor cells.[1][2] This intrinsic tumor-targeting ability, coupled with its favorable photophysical properties, makes it a compelling agent for non-invasive cancer research and preclinical imaging studies.

Photophysical and Biological Characteristics

The key characteristics of IR-783 are summarized in the tables below, providing a quantitative basis for experimental design.

| Photophysical Property | Value | Reference |

| Peak Absorption (λmax) | 776 nm (in PBS) | [1] |

| Maximum Emission (λem) | 798 nm (in PBS) | [1] |

| Molar Extinction Coefficient (ε) | 162,000 M-1cm-1 | [1] |

| Quantum Yield (Φ) | 5.5% | [1] |

| Stokes Shift | 22 nm | [1] |

| Biological Property | Observation | Reference |

| Cytotoxicity | No significant cytotoxicity observed in HT-29 cancer cells at concentrations up to 50 μM.[1] | [1] |

| Tumor Accumulation | Preferential accumulation in various tumor types, including colorectal, cervical, and prostate cancer.[1][2][3] | [1][2][3] |

| Peak Tumor Signal | Fluorescence intensity at the tumor site gradually increases, peaking around 24 hours post-injection.[2] | [2] |

| Biodistribution | Primarily cleared through hepatobiliary and renal excretion.[3] Low background signal in most organs at 24 hours. | [3] |

| Cellular Uptake | Actively transported into cancer cells, likely mediated by organic anion-transporting polypeptides (OATPs).[4] | [4] |

Experimental Protocols

The following are detailed methodologies for key experiments involving IR-783 for in vivo imaging.

In Vitro Cytotoxicity Assay

Objective: To assess the toxicity of IR-783 on a cancer cell line.

Methodology:

-

Cell Culture: Seed cancer cells (e.g., HT-29) in a 96-well plate at a density of 1 x 104 cells per well and allow them to adhere overnight.

-

Dye Treatment: Prepare a stock solution of IR-783 in a suitable solvent (e.g., DMSO or water). Dilute the stock solution in cell culture medium to achieve a range of final concentrations (e.g., 2, 10, 20, 50 μM).

-

Incubation: Remove the old medium from the cells and add the medium containing the different concentrations of IR-783. Incubate the cells for a specified period (e.g., 4 hours).

-

Cell Viability Assessment: After incubation, replace the dye-containing medium with fresh medium. Assess cell viability using a standard method such as the MTT assay. For the MTT assay, add 10 μL of MTT solution to each well and incubate for 4 hours. Then, solubilize the formazan (B1609692) crystals with a suitable solvent and measure the absorbance at 570 nm using a microplate reader.[1]

In Vivo Tumor Imaging in a Mouse Model

Objective: To visualize tumor localization of IR-783 in a xenograft mouse model.

Materials:

-

Tumor-bearing mice (e.g., athymic nude mice with subcutaneous HT-29 xenografts).

-

IR-783 dye.

-

Sterile PBS or saline for injection.

-

An in vivo imaging system equipped for NIR fluorescence detection (e.g., Kodak Imaging Station, Olympus OV100).

-

Anesthesia (e.g., isoflurane (B1672236) or ketamine/xylazine cocktail).

Methodology:

-

Dye Preparation: Dissolve IR-783 in sterile PBS or saline to the desired concentration. A typical dose is in the range of 0.35 mg/kg to 11.25 mg/kg.[3] For a 20g mouse, a dose of 10 nmol is commonly used.[4]

-

Animal Preparation: Anesthetize the tumor-bearing mouse.

-

Dye Administration: Administer the prepared IR-783 solution to the mouse via intravenous (i.v.) or intraperitoneal (i.p.) injection.[5]

-

Imaging: At various time points post-injection (e.g., 4, 24, 48, and 72 hours), anesthetize the mouse and place it in the in vivo imaging system.[6]

-

Image Acquisition: Acquire fluorescence images using the appropriate excitation and emission filters for IR-783 (Excitation: ~776 nm, Emission: ~798 nm). Also, acquire a brightfield or X-ray image for anatomical reference.

-

Data Analysis: Analyze the fluorescence images to determine the biodistribution of the dye and quantify the fluorescence intensity in the tumor and other organs. The tumor-to-background ratio can be calculated to assess the specificity of tumor accumulation.[2]

Ex Vivo Biodistribution Analysis

Objective: To quantify the distribution of IR-783 in various organs after in vivo imaging.

Methodology:

-

Euthanasia and Organ Harvest: Following the final in vivo imaging session, euthanize the mouse.

-

Organ Dissection: Carefully dissect the tumor and major organs (e.g., liver, kidneys, spleen, lungs, heart).

-

Ex Vivo Imaging: Arrange the dissected organs in the in vivo imaging system and acquire fluorescence images as described above.

-

Quantitative Analysis: Use the imaging software to draw regions of interest (ROIs) around each organ and the tumor to measure the average fluorescence intensity. This will provide a quantitative measure of the dye's biodistribution.

Visualizations

The following diagrams illustrate key aspects of IR-783's mechanism and its application in in vivo imaging.

References

- 1. Structure-Inherent Tumor-Targeted IR-783 for Near-Infrared Fluorescence-Guided Photothermal Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Role of near-infrared heptamethine cyanine dye IR-783 in diagnosis of cervical cancer and its mechanism - PMC [pmc.ncbi.nlm.nih.gov]

- 4. aacrjournals.org [aacrjournals.org]

- 5. Near Infrared Heptamethine Cyanine Dye-Mediated Cancer Imaging - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

Cy7.5 NHS Ester: A Comprehensive Technical Guide to Solubility and Stability for Researchers and Drug Development Professionals

Introduction: Cyanine 7.5 (Cy7.5) N-hydroxysuccinimidyl (NHS) ester is a near-infrared (NIR) fluorescent dye widely utilized for the covalent labeling of biomolecules. Its emission spectrum in the NIR window (750-900 nm) allows for deep tissue penetration and minimal autofluorescence, making it an invaluable tool for in vivo imaging, flow cytometry, and other fluorescence-based assays. This guide provides an in-depth overview of the critical solubility and stability characteristics of Cy7.5 NHS ester, along with detailed experimental protocols and workflow visualizations to aid researchers in its effective application.

Core Characteristics of this compound

The utility of this compound in bioconjugation is fundamentally governed by its solubility and stability. These properties dictate the reaction conditions, storage, and ultimately, the success of labeling experiments. Two primary forms of this compound are commercially available: a non-sulfonated form and a sulfonated (sulfo-) form. Their key characteristics are summarized below.

Solubility Profile

The solubility of this compound is a critical consideration for preparing stock solutions and performing labeling reactions. The non-sulfonated version exhibits poor aqueous solubility and requires the use of organic co-solvents.[1] In contrast, the introduction of sulfonate groups significantly enhances its hydrophilicity, rendering the sulfo- version water-soluble.[2][3]

| Property | Non-Sulfonated this compound | Sulfo-Cy7.5 NHS Ester |

| Water Solubility | Low to negligible[1] | Good[2][3] |

| Organic Solvent Solubility | Soluble in DMSO, DMF, and dichloromethane[1][4] | Soluble in water, DMF, and DMSO[2][3] |

| Practical Stock Solution | Typically prepared at 10 mg/mL in anhydrous DMSO[5][6] | Can be prepared in aqueous buffers or organic solvents |

Note: When using the non-sulfonated form for labeling biomolecules in aqueous buffers, it is essential to first dissolve the dye in a minimal amount of a water-miscible organic solvent like DMSO or DMF before adding it to the reaction mixture. The final concentration of the organic solvent should be minimized to avoid denaturation of the target protein.

Stability Characteristics

The stability of the NHS ester group is paramount for efficient conjugation to primary amines on target biomolecules. The primary degradation pathway for NHS esters in aqueous environments is hydrolysis, which competes with the desired aminolysis reaction.

| Parameter | Characteristic | Recommendations |

| Storage (Solid Form) | Can be stored for up to 24 months at -20°C in the dark and desiccated.[1] May be transported at room temperature for up to 3 weeks.[1][4] | Store in a freezer at -20°C, protected from light and moisture. Allow the vial to warm to room temperature before opening to prevent condensation.[5] |

| Storage (Stock Solution) | Reconstituted DMSO stock solutions can be stored at < -15°C for less than two weeks. | Aliquot stock solutions to avoid repeated freeze-thaw cycles. |

| pH Sensitivity | The NHS ester is more stable at acidic pH and undergoes rapid hydrolysis at basic pH. The labeling reaction with primary amines is most efficient at a slightly basic pH of 8.0-9.0. | Prepare the labeling reaction in a buffer with a pH of 8.3-8.5 for optimal results. |

| Hydrolysis Rate | The half-life of NHS esters is approximately 4-5 hours at pH 7.0 and 0°C. This decreases to about 10 minutes at pH 8.6 and 4°C. | Use freshly prepared dye solutions for labeling and proceed with the reaction promptly after adding the dye to the aqueous buffer. |

| Photostability | Cyanine dyes, particularly those in the NIR range, are susceptible to photobleaching upon prolonged exposure to light. | Protect the dye and its conjugates from light during storage and experimental procedures. |

Experimental Protocols

Protocol for Antibody Labeling with this compound

This protocol provides a general guideline for the conjugation of this compound to an IgG antibody. Optimization may be required for different proteins.

Materials:

-

Antibody of interest (in an amine-free buffer, e.g., PBS)

-

This compound (non-sulfonated)

-

Anhydrous Dimethyl Sulfoxide (DMSO)

-

Reaction Buffer: 0.1 M Sodium Bicarbonate, pH 8.3-8.5

-

Purification column (e.g., Sephadex G-25)

-

Storage Buffer: PBS, pH 7.4

Procedure:

-

Antibody Preparation:

-

If the antibody is in a buffer containing primary amines (e.g., Tris), exchange it into an amine-free buffer like PBS (pH 7.2-7.4) using dialysis or a desalting column.

-

Adjust the antibody concentration to 2-10 mg/mL. Higher concentrations generally improve labeling efficiency.

-

-

Dye Preparation:

-

Labeling Reaction:

-

For 1 mg of antibody, a typical reaction volume is 0.5 mL.

-

Add the reaction buffer (0.1 M sodium bicarbonate, pH 8.3-8.5) to the antibody solution to achieve a final buffer concentration that raises the pH to the optimal range for the NHS ester reaction.

-

Calculate the required volume of the this compound stock solution. A molar dye-to-antibody ratio of 10:1 to 20:1 is a good starting point for optimization.

-

Slowly add the calculated volume of the dye solution to the antibody solution while gently vortexing.

-

Incubate the reaction for 1 hour at room temperature, protected from light.

-

-

Purification:

-

Separate the labeled antibody from the unreacted free dye using a desalting column (e.g., Sephadex G-25).

-

Elute with PBS (pH 7.4). The first colored band to elute is the labeled antibody.

-

-

Characterization (Optional but Recommended):

-

Determine the Degree of Labeling (DOL), which is the average number of dye molecules per antibody molecule, by measuring the absorbance of the purified conjugate at 280 nm (for the protein) and ~788 nm (for Cy7.5).

-

-

Storage:

-

Store the purified Cy7.5-labeled antibody at 4°C for short-term storage or at -20°C for long-term storage. Protect from light.

-

Visualizing Workflows and Pathways

Experimental Workflow for Antibody Conjugation

The following diagram illustrates the key steps in the process of labeling an antibody with this compound.

Caption: Workflow for this compound antibody conjugation.

Signaling Pathway Example: Targeting HER2 in Breast Cancer

Cy7.5-labeled antibodies are frequently used in preclinical research to visualize and track the biodistribution of therapeutic antibodies. For instance, Trastuzumab, an antibody targeting the Human Epidermal Growth Factor Receptor 2 (HER2), can be labeled with Cy7.5 for in vivo imaging of HER2-positive tumors. The binding of the labeled antibody to HER2 can be used to monitor tumor targeting, while the underlying mechanism of the therapeutic antibody is to inhibit downstream signaling pathways that drive cell proliferation and survival.

Caption: Inhibition of HER2 signaling by Cy7.5-labeled Trastuzumab.

This diagram illustrates how Cy7.5-labeled Trastuzumab binds to the HER2 receptor on the surface of a cancer cell. This binding is used for imaging purposes, while the therapeutic action of Trastuzumab is to inhibit the downstream PI3K/Akt/mTOR and Ras/Raf/MEK/ERK signaling pathways, which ultimately reduces cell proliferation and survival.

References

- 1. youtube.com [youtube.com]

- 2. EGFR Alterations Influence the Cetuximab Treatment Response and c-MET Tyrosine-Kinase Inhibitor Sensitivity in Experimental Head and Neck Squamous Cell Carcinomas - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. HER2 signaling pathway and trastuzumab cardiotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Cyanine fluorochrome-labeled antibodies in vivo: assessment of tumor imaging using Cy3, Cy5, Cy5.5, and Cy7 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

A Technical Guide to Protein and Nucleic Acid Labeling with Alexa Fluor™ 488 NHS Ester

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of Alexa Fluor™ 488 NHS Ester, a versatile fluorescent dye suitable for the covalent labeling of proteins and amine-modified nucleic acids. We will cover its core photophysical properties, detailed experimental protocols for labeling, and methods for characterizing the resulting conjugates.

Introduction to Alexa Fluor™ 488 NHS Ester

Alexa Fluor™ 488 is a bright, green-fluorescent dye characterized by its high quantum yield and exceptional photostability.[1] It is largely insensitive to pH variations between 4 and 10, making it a robust choice for a wide range of biological applications.[2][3] The N-hydroxysuccinimidyl (NHS) ester reactive group is the most common functionality for labeling primary amines (R-NH₂) present on proteins (e.g., the side chain of lysine (B10760008) residues) and amine-modified oligonucleotides.[3][4][5] This reaction forms a stable, covalent amide bond, ensuring the fluorescent label remains attached to the target molecule throughout subsequent experiments.[6]

Photophysical and Chemical Properties

The performance of a fluorescent dye is defined by its photophysical properties. Alexa Fluor™ 488 offers superior performance compared to spectrally similar dyes like FITC.[1] Key quantitative data are summarized in the table below for easy reference.

| Property | Value | Reference |

| Excitation Maximum (λex) | ~494-496 nm | [1][7][8] |

| Emission Maximum (λem) | ~517-519 nm | [1][2][7] |

| Molar Extinction Coefficient (ε) | ~71,000 - 73,000 cm⁻¹M⁻¹ | [1][3][5][9] |

| Quantum Yield (QY) | ~0.92 | [1][10] |

| Molecular Weight | ~643.4 g/mol | [3][5] |

| Optimal pH for Labeling | 8.3 - 8.5 | [4] |

Experimental Protocols

Detailed and validated protocols are crucial for successful and reproducible biomolecule labeling. The following sections provide step-by-step methodologies for labeling proteins and nucleic acids with Alexa Fluor™ 488 NHS Ester.

This protocol is optimized for labeling approximately 1 mg of an IgG antibody at a concentration of 2 mg/mL.[7] The reaction targets primary amines on lysine residues.[4]

Materials:

-

Protein (e.g., IgG antibody) in an amine-free buffer (e.g., PBS).

-

Alexa Fluor™ 488 NHS Ester.[4]

-

High-quality, anhydrous Dimethylsulfoxide (DMSO).[4]

-

1 M Sodium Bicarbonate (NaHCO₃), pH ~8.3.[11]

-

Purification column (e.g., Zeba™ Desalting Spin Column, 7K MWCO).[4]

Procedure:

-

Protein Preparation:

-

Ensure the protein solution is at a concentration of at least 2 mg/mL in an amine-free buffer like PBS.[3][12] If the buffer contains primary amines (e.g., Tris or glycine), it must be exchanged with PBS via dialysis or desalting column.[7]

-

Add 1/10th volume of 1 M sodium bicarbonate buffer to the protein solution to raise the pH to ~8.3.[11]

-

-

Dye Preparation:

-

Immediately before use, dissolve the Alexa Fluor™ 488 NHS Ester in DMSO to a concentration of 10 mg/mL.[13] Vortex thoroughly.

-

-

Labeling Reaction:

-

Purification:

-

Storage:

Direct chemical labeling of native nucleic acids is often inefficient. A more robust, two-step method involves the enzymatic incorporation of an amine-modified nucleotide, followed by labeling with the NHS ester dye.[15]

Part 1: Enzymatic Incorporation of Aminoallyl-dUTP

-

Set up a standard enzymatic reaction such as PCR, reverse transcription, or nick translation.

-

In the nucleotide mix, substitute a portion of the natural dTTP with aminoallyl-dUTP. A recommended starting ratio is 30-50% aminoallyl-dUTP to 70-50% dTTP.[16]

-

Run the enzymatic reaction according to your standard protocol.

-

Purify the resulting amine-modified DNA to remove unincorporated nucleotides and enzymes.

Part 2: Labeling Amine-Modified DNA

-

Resuspend the purified amine-modified DNA in a suitable buffer (e.g., 0.1 M sodium bicarbonate, pH 8.5-9.0).

-

Prepare the Alexa Fluor™ 488 NHS Ester stock solution in DMSO as described in the protein labeling protocol.

-

Add the reactive dye to the DNA solution and incubate for 1-2 hours at room temperature in the dark.

-

Purify the labeled nucleic acid probe using a suitable method, such as ethanol (B145695) precipitation or a spin column, to remove all unreacted dye.

The DOL is the average number of dye molecules conjugated to each protein molecule.[17] It is a critical parameter for ensuring experimental consistency.[18]

Procedure:

-

Measure the absorbance of the purified conjugate solution at 280 nm (A₂₈₀) and at the dye's absorbance maximum, ~494 nm (Aₘₐₓ).[18]

-

Calculate the concentration of the protein using the following formula, which corrects for the dye's absorbance at 280 nm:

-

Calculate the DOL using the following formula:

For IgG antibodies, an optimal DOL is typically between 4 and 9.[7][11]

Visualized Workflows and Applications

To further clarify the experimental processes and their applications, the following diagrams illustrate the workflows for protein and nucleic acid labeling, as well as a common downstream application.

Caption: Workflow for covalent labeling of proteins with Alexa Fluor™ 488 NHS Ester.

Caption: Two-step workflow for labeling nucleic acids using aminoallyl-dUTP and AF488 NHS Ester.

Caption: Logical diagram of an immunofluorescence (IF) experiment using a labeled antibody.

References

- 1. FluoroFinder [app.fluorofinder.com]

- 2. Alexa Fluor Dyes Spanning the Visible and Infrared Spectrum—Section 1.3 | Thermo Fisher Scientific - US [thermofisher.com]

- 3. Alexa Fluor 488 NHS Ester (Succinimidyl Ester) | LabX.com [labx.com]

- 4. fluidic.com [fluidic.com]

- 5. Invitrogen Alexa Fluor 488 NHS Ester (Succinimidyl Ester) 1 mg | Buy Online | Invitrogen™ | Fisher Scientific [fishersci.co.uk]

- 6. Amine Analysis Using AlexaFluor 488 Succinimidyl Ester and Capillary Electrophoresis with Laser-Induced Fluorescence - PMC [pmc.ncbi.nlm.nih.gov]

- 7. tools.thermofisher.com [tools.thermofisher.com]

- 8. Fluorophores [microscopy.unc.edu]

- 9. tools.thermofisher.com [tools.thermofisher.com]

- 10. Fluorescence quantum yields (QY) and lifetimes (τ) for Alexa Fluor dyes—Table 1.5 | Thermo Fisher Scientific - TW [thermofisher.com]

- 11. researchgate.net [researchgate.net]

- 12. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]

- 13. docs.aatbio.com [docs.aatbio.com]

- 14. How to Determine the Degree of Labeling | AAT Bioquest [aatbio.com]

- 15. ulab360.com [ulab360.com]

- 16. jenabioscience.com [jenabioscience.com]

- 17. Degree of labeling (DOL) step by step [abberior.rocks]

- 18. info.gbiosciences.com [info.gbiosciences.com]

- 19. tools.thermofisher.com [tools.thermofisher.com]

A Technical Guide to In Vivo Biomolecule Tracking Using Cy7.5 NHS Ester

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the dynamic fields of biomedical research and drug development, the ability to non-invasively track biomolecules in vivo is paramount. This technical guide provides a comprehensive overview of Cy7.5 N-hydroxysuccinimide (NHS) ester, a near-infrared (NIR) fluorescent dye, for the labeling and in vivo tracking of biomolecules. Its long-wave emission characteristics make it an ideal candidate for deep-tissue imaging with minimal autofluorescence, offering high sensitivity and signal-to-noise ratios.[1][2] This guide will delve into the core properties of Cy7.5 NHS ester, provide detailed experimental protocols for biomolecule conjugation and in vivo imaging, and present quantitative data to inform experimental design and data interpretation.

Core Properties of this compound

This compound is an amine-reactive derivative of the Cy7.5 fluorophore.[3][4] The NHS ester moiety reacts efficiently with primary amines (e.g., the side chain of lysine (B10760008) residues and the N-terminus of proteins) to form stable amide bonds.[2] This allows for the covalent labeling of a wide range of biomolecules, including proteins, antibodies, peptides, and nanoparticles, for in vivo tracking applications.[4] The near-infrared emission of Cy7.5 enables deep tissue penetration, a crucial feature for in vivo imaging.[2]

Table 1: Physicochemical and Spectral Properties of this compound

| Property | Value | References |

| Excitation Maximum (λex) | ~788 nm | [3] |

| Emission Maximum (λem) | ~808 nm | [3] |

| Molar Extinction Coefficient (ε) | ~223,000 M⁻¹cm⁻¹ | [3] |

| Molecular Weight | ~833.76 g/mol | |

| Solubility | Soluble in organic solvents (DMSO, DMF), low solubility in water. | [3] |

Experimental Protocols

Protocol 1: Labeling of Proteins and Antibodies with this compound

This protocol provides a general procedure for the covalent labeling of proteins and antibodies with this compound. Optimization may be required depending on the specific biomolecule.

Materials:

-

Biomolecule (protein or antibody) in an amine-free buffer (e.g., PBS, pH 7.2-7.4)

-

This compound

-

Anhydrous dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF)

-

Reaction Buffer: 0.1 M sodium bicarbonate buffer, pH 8.3-8.5

-

Quenching Buffer (optional): 1 M Tris-HCl, pH 8.0

-

Purification column (e.g., Sephadex G-25 desalting column)

Procedure:

-

Biomolecule Preparation:

-

Dye Preparation:

-

Allow the vial of this compound to warm to room temperature before opening to prevent moisture condensation.

-

Prepare a stock solution of the dye by dissolving it in anhydrous DMSO or DMF to a concentration of 10 mg/mL.[6] Vortex briefly to ensure complete dissolution. This stock solution should be used immediately.[7]

-

-

Labeling Reaction:

-

Adjust the pH of the biomolecule solution to 8.3-8.5 by adding the reaction buffer. A common practice is to add 1/10th the volume of 1 M sodium bicarbonate buffer.[5][8]

-

Calculate the required amount of this compound. A molar excess of 8-20 fold of dye to biomolecule is a good starting point for optimization.[3][9][10]

-

Slowly add the calculated volume of the this compound stock solution to the biomolecule solution while gently vortexing.[3]

-

Incubate the reaction mixture for 1 hour at room temperature, protected from light.[3][5] For sensitive proteins, the reaction can be performed at 4°C overnight.[11]

-

-

Quenching the Reaction (Optional):

-

To stop the labeling reaction, a quenching buffer such as 1 M Tris-HCl (pH 8.0) can be added to a final concentration of 50-100 mM and incubated for 15-30 minutes.[6]

-

-

Purification of the Labeled Biomolecule:

-

Remove the unreacted dye and byproducts using a desalting column (e.g., Sephadex G-25).[5][6]

-

Equilibrate the column with PBS (pH 7.2-7.4).

-

Apply the reaction mixture to the column and elute with PBS.

-

The labeled biomolecule will elute in the initial fractions, which can be identified by their color and absorbance at both 280 nm (protein) and ~788 nm (dye).

-

-

Characterization and Storage:

-

Determine the Degree of Labeling (DOL), which is the average number of dye molecules per biomolecule, by measuring the absorbance of the purified conjugate at 280 nm and ~788 nm.

-

Store the labeled biomolecule at 4°C for short-term storage or at -20°C or -80°C for long-term storage, protected from light.[3][5] Adding a stabilizer like bovine serum albumin (BSA) at 0.1% can be beneficial for long-term storage.[3]

-

Protocol 2: In Vivo Imaging of Cy7.5-Labeled Biomolecules in Mice

This protocol provides a general workflow for whole-body fluorescence imaging of Cy7.5-labeled agents in mice.

Materials:

-

Cy7.5-labeled biomolecule

-

Animal model (e.g., tumor-bearing mice)

-

Sterile phosphate-buffered saline (PBS) or other appropriate vehicle

-

Anesthesia (e.g., isoflurane)

-

In vivo imaging system with appropriate NIR filters

Procedure:

-

Animal Preparation:

-

Anesthetize the mouse using a calibrated vaporizer with isoflurane.[1]

-

-

Probe Administration:

-

Image Acquisition:

-

Acquire a baseline image before injecting the probe to assess autofluorescence.[1]

-

Image the mice at various time points post-injection (e.g., 1, 4, 24, 48, and 72 hours) to determine the optimal imaging window and track the biodistribution.[1]

-

Use appropriate excitation and emission filters for Cy7.5 (e.g., excitation ~745 nm, emission ~808 nm).

-

-

Ex Vivo Organ Analysis:

-

At the end of the in vivo imaging study, euthanize the mice.

-

Dissect the tumor (if applicable) and major organs (liver, spleen, kidneys, lungs, heart, etc.).

-

Image the excised organs to confirm the in vivo findings and perform a more detailed biodistribution analysis.

-

Quantitative Data Presentation

The biodistribution of a labeled biomolecule is a critical parameter in drug development and research. The following table provides illustrative quantitative data for the biodistribution of different Cy7.5-labeled biomolecules in mice, typically expressed as a percentage of the injected dose per gram of tissue (%ID/g). It is important to note that biodistribution is highly dependent on the specific biomolecule, the animal model, and the time point of analysis.

Table 2: Illustrative Biodistribution of Cy7.5-Labeled Biomolecules in Mice (%ID/g)

| Organ | Cy7.5-labeled Antibody (Trastuzumab) | Cy7.5-labeled RGD Peptide | Cy7.5-labeled Nanoparticles (PLGA) |

| Tumor | 10-20% (at 48h) | 1.12 ± 0.98% (at 10 min) | Variable, EPR dependent |

| Liver | 5-15% | ~5% (at 1h) | 40.04 ± 8.42% |

| Spleen | 2-8% | - | - |

| Kidneys | 5-10% | High | - |

| Lungs | 2-5% | - | - |

| Heart | 1-3% | - | - |

| Blood | High initially, decreases over time | Rapid clearance | - |

Data is illustrative and compiled from multiple sources for comparison. Actual values will vary. References:[2][10][11][12]

Mandatory Visualizations

Experimental and Signaling Workflows

The following diagrams illustrate key workflows and signaling pathways relevant to the use of this compound for in vivo biomolecule tracking.

References

- 1. researchgate.net [researchgate.net]

- 2. researchspace.csir.co.za [researchspace.csir.co.za]

- 3. researchgate.net [researchgate.net]

- 4. creative-diagnostics.com [creative-diagnostics.com]

- 5. A comprehensive pathway map of epidermal growth factor receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. scienceopen.com [scienceopen.com]

- 8. pubs.acs.org [pubs.acs.org]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. Mass spectrometric imaging and quantitative analysis of the in vivo biodistribution of trastuzumab using a rhodium(iii) sarcophagine complex - PMC [pmc.ncbi.nlm.nih.gov]

a fluorescent compound with an excitation peak at 756 nm and an emission peak at 779 nm

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

This technical guide provides an in-depth overview of Indocyanine Green (ICG), a tricarbocyanine fluorescent dye operating in the near-infrared (NIR) spectrum. While the specified excitation and emission peaks for this guide were 756 nm and 779 nm respectively, ICG represents the most clinically relevant and extensively documented compound within this spectral region. Its spectral properties, which are highly dependent on solvent and concentration, closely approach these values, typically with an absorption maximum between 780-800 nm and an emission maximum between 810-830 nm.[1] ICG's approval by the U.S. Food and Drug Administration (FDA) for clinical use underscores its excellent safety profile and makes it a vital tool in medical diagnostics and preclinical research.[1] This document details the core physicochemical properties of ICG, provides a comparative analysis with other NIR dyes, outlines detailed experimental protocols for its use, and visualizes key workflows for its application in research and drug development.

Core Properties of Indocyanine Green (ICG)

ICG is a water-soluble, concentration-dependent dye that exhibits aggregation in aqueous solutions at higher concentrations, which can affect its spectral properties.[1] Upon intravenous administration, it rapidly and tightly binds to plasma proteins, primarily albumin and lipoproteins, which confines it to the vascular system.[1] This binding is crucial for its applications in angiography and perfusion imaging. ICG is almost exclusively cleared from circulation by the liver and excreted into the bile, with a short plasma half-life of 150 to 180 seconds.

Physicochemical and Spectroscopic Data

The following tables summarize the key quantitative properties of ICG and provide a comparison with a spectrally similar research-grade dye, Alexa Fluor 750.

| Property | Indocyanine Green (ICG) | Source(s) |

| Molecular Formula | C₄₃H₄₇N₂NaO₆S₂ | |

| Molecular Weight | 774.97 g/mol | |

| Excitation Max (λex) | ~780-800 nm (in plasma/blood) | [1] |

| Emission Max (λem) | ~810-830 nm (in plasma/blood) | [1] |

| Molar Extinction Coefficient (ε) | ~223,000 M⁻¹cm⁻¹ | |

| Fluorescence Quantum Yield (Φ) | ~0.14 | |

| Solubility | Soluble in water and methanol | [1] |

| Plasma Half-life | 150-180 seconds |

Table 1: Core Physicochemical and Spectroscopic Properties of Indocyanine Green (ICG).

| Property | Indocyanine Green (ICG) | Alexa Fluor 750 | Source(s) |

| Excitation Max (λex) | ~780-800 nm | 749 nm | [1][2] |

| Emission Max (λem) | ~810-830 nm | 775 nm | [1][2] |

| Molar Extinction Coefficient (ε) | ~223,000 M⁻¹cm⁻¹ | 240,000 M⁻¹cm⁻¹ | [3] |

| Relative Brightness | Good | Excellent | |

| Photostability | Moderate | High | |

| FDA Approved | Yes | No |

Table 2: Comparative Analysis of ICG and Alexa Fluor 750.

Key Applications in Research and Drug Development

ICG's unique properties make it a versatile tool for both preclinical and clinical imaging.

-

In Vivo Imaging: The NIR excitation and emission of ICG allow for deep tissue penetration (up to several millimeters), making it ideal for small animal in vivo imaging to track disease progression, biodistribution of therapies, and inflammation.

-

Angiography: It is widely used for ophthalmic and cerebral angiography to visualize blood flow and detect abnormalities in vasculature.

-

Oncological Surgery: ICG is used for image-guided surgery, particularly for sentinel lymph node mapping in cancers like breast and colorectal cancer, helping surgeons to precisely identify and resect affected nodes.[4][5][6][7][8]

-

Perfusion Assessment: It allows for real-time assessment of tissue and organ perfusion during surgery, which is critical in procedures like colorectal resections to reduce the risk of anastomotic leakage.

-

Hepatobiliary Imaging: Due to its exclusive hepatic clearance, ICG is used to assess liver function and visualize biliary ducts.

Experimental Protocols

The following sections provide detailed methodologies for common applications of ICG.

Protocol for Antibody Conjugation using ICG-NHS Ester

This protocol describes the covalent labeling of an antibody with an amine-reactive N-hydroxysuccinimide (NHS) ester of ICG.

Materials:

-

Antibody (or other protein) solution (2-10 mg/mL in amine-free buffer, e.g., PBS)

-

ICG-NHS Ester

-

Anhydrous Dimethylsulfoxide (DMSO)

-

Reaction Buffer (1 M Sodium Bicarbonate, pH 8.5)

-

Purification column (e.g., Sephadex G-25)

-

Phosphate-Buffered Saline (PBS), pH 7.4

Procedure:

-

Prepare Antibody Solution:

-

Ensure the antibody solution is free of amine-containing buffers (like Tris) and stabilizers (like BSA), which will compete with the labeling reaction.

-

Adjust the antibody concentration to 2-10 mg/mL in PBS.

-

Add Reaction Buffer to the antibody solution to achieve a final concentration of 0.1 M, adjusting the pH to 8.2-8.5. This basic pH is critical for the reaction.

-

-

Prepare ICG-NHS Stock Solution:

-

Allow the vial of ICG-NHS ester to warm to room temperature before opening to prevent moisture condensation.

-

Dissolve the ICG-NHS ester in anhydrous DMSO to a concentration of 10 mg/mL. This stock solution should be used promptly.

-

-

Conjugation Reaction:

-

Add the ICG-NHS stock solution to the antibody solution while gently stirring. A common starting molar ratio of dye to antibody is 10:1 to 15:1, but this should be optimized for the specific protein.

-

Incubate the reaction for 1 hour at room temperature, protected from light.

-

-

Purification of the Conjugate:

-

Prepare a size-exclusion chromatography column (e.g., Sephadex G-25) according to the manufacturer's instructions, equilibrating with PBS (pH 7.4).

-

Apply the reaction mixture to the top of the column.

-

Elute the conjugate with PBS. The first colored fraction to elute will be the ICG-labeled antibody. The subsequent, slower-moving colored fraction will be the unconjugated free dye.

-

Collect the fractions containing the labeled antibody.

-

-

Characterization (Optional but Recommended):

-

Measure the absorbance of the purified conjugate at 280 nm (for protein) and ~780 nm (for ICG).

-

Calculate the Degree of Labeling (DOL), which is the average number of dye molecules per antibody molecule.

-

Protocol for In Vivo Tumor Imaging in a Mouse Model

This protocol provides a general workflow for non-invasive imaging of subcutaneous tumors in mice using systemically administered ICG.

Materials:

-

Tumor-bearing mouse model (e.g., subcutaneous xenograft)

-

Sterile ICG solution (reconstituted according to manufacturer's instructions, typically with sterile water, and diluted in sterile PBS)

-

Anesthesia (e.g., isoflurane)

-

In vivo fluorescence imaging system equipped with appropriate NIR excitation lasers (e.g., ~740-780 nm) and emission filters (e.g., >800 nm long-pass).

Procedure:

-

Animal Preparation:

-

Anesthetize the mouse using a calibrated vaporizer with isoflurane. Maintain anesthesia throughout the imaging procedure.

-

Place the mouse on the imaging platform. Ensure the tumor is clearly visible to the camera.

-

-

Pre-injection Imaging:

-

Acquire a baseline fluorescence image before injecting the ICG. This is crucial for assessing autofluorescence levels.

-

-

ICG Administration:

-

Administer the ICG solution via intravenous (tail vein) injection. A typical dose for tumor imaging ranges from 1 to 4 mg/kg.[9]

-

The optimal dose and timing can vary depending on the tumor model and imaging system.

-

-

Post-injection Imaging:

-

Acquire fluorescence images at multiple time points post-injection (e.g., 15 min, 30 min, 1 hr, 4 hr, 24 hr).[10]

-

ICG will initially be distributed throughout the vasculature. Over time, it will accumulate in the tumor tissue due to the Enhanced Permeability and Retention (EPR) effect, while clearing from the rest of the body via the liver.

-

Continue to monitor the animal until it has fully recovered from anesthesia.

-

-

Data Analysis:

-

Use the imaging system's software to draw Regions of Interest (ROIs) over the tumor and a non-tumor area (e.g., adjacent muscle).

-

Quantify the average fluorescence intensity within these ROIs at each time point.

-

Calculate the tumor-to-background ratio (TBR) to assess the specificity of ICG accumulation.

-

Visualized Workflows and Pathways

The following diagrams, created using the DOT language, illustrate key processes involving ICG.

References

- 1. macsenlab.com [macsenlab.com]

- 2. chem.uci.edu [chem.uci.edu]

- 3. FluoroFinder [app.fluorofinder.com]

- 4. Facebook [cancer.gov]

- 5. Near-infrared fluorescence sentinel lymph node mapping in breast cancer: a multicenter experience - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. Fluorescence indocyanine green (ICG) for sentinel-lymph-node mapping in colorectal cancer: a systematic review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]

- 9. Application of an indocyanine green-mediated fluorescence imaging navigation system in detecting mice tumors - Zhao - Annals of Translational Medicine [atm.amegroups.org]

- 10. Real-Time Fluorescence Imaging Using Indocyanine Green to Assess Therapeutic Effects of Near-Infrared Photoimmunotherapy in Tumor Model Mice - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Cy7.5 NHS ester antibody labeling protocol for beginners

Application Notes: Cy7.5 NHS Ester Antibody Labeling

Introduction

Cyanine7.5 (Cy7.5) is a near-infrared (NIR) fluorescent dye with excitation and emission maxima typically around 749 nm and 776 nm, respectively.[1][2] These spectral properties are highly advantageous for biological imaging applications that require deep tissue penetration and minimal autofluorescence from samples.[2] The N-hydroxysuccinimide (NHS) ester functional group is one of the most common reagents for labeling proteins.[3] It efficiently reacts with primary amine groups (-NH2), such as those on the side chains of lysine (B10760008) residues and the N-terminus of polypeptides found on antibodies, to form a stable, covalent amide bond.[2][][5]

This document provides a comprehensive protocol for conjugating this compound to antibodies, designed for researchers with limited experience in bioconjugation. The procedure covers antibody preparation, the labeling reaction, purification of the conjugate, and methods for characterization and storage.

Key Experimental Parameters

Successful and reproducible antibody labeling depends on several critical parameters. These factors should be optimized for each specific antibody and its intended application to achieve the desired degree of labeling (DOL).[2] An optimal DOL for most antibodies is typically between 2 and 10.[6][7] Lower DOL values can result in weak fluorescence, while excessively high values can lead to signal quenching and potential changes in antibody function.[6][8]

| Parameter | Recommended Range/Value | Notes |

| Antibody Purity & Buffer | >95% pure, in amine-free buffer (e.g., PBS) | Buffers containing primary amines like Tris or glycine (B1666218) must be removed as they compete with the antibody for reaction with the NHS ester.[][5][9] |

| Antibody Concentration | 2 - 10 mg/mL | Higher protein concentrations generally improve labeling efficiency.[1][2][10][11] |

| Reaction Buffer pH | 8.3 - 8.5 | The reaction is highly pH-dependent. Lower pH protonates the amines, reducing reactivity, while much higher pH increases the rate of NHS ester hydrolysis.[1][][12] |

| Dye-to-Antibody Molar Ratio | 10:1 to 20:1 (as a starting point) | This ratio is a critical factor influencing the final DOL and should be optimized.[1][2] |

| Reaction Temperature | Room Temperature (20-25°C) | The reaction is typically efficient at room temperature.[1][5] |

| Reaction Time | 1 hour | Incubation time can be adjusted; typical reactions run for 30-120 minutes.[1][] The reaction should be performed in the dark to protect the fluorescent dye. |

| Quenching | Optional: 1 M Tris-HCl or Glycine | A quenching buffer can be added to stop the reaction by consuming any unreacted NHS ester. |

| Purification | Gel Filtration / Spin Desalting Columns | Essential for removing unconjugated free dye, which can interfere with downstream applications and DOL calculations.[1][8][13] |

Experimental Workflow Diagram

Caption: Workflow for this compound antibody labeling.[2]

Detailed Experimental Protocol

This protocol is based on labeling 1 mg of a typical IgG antibody (Molecular Weight ~150 kDa).[14]

1. Materials and Reagents

-

Antibody of interest (in amine-free buffer)

-

This compound (stored desiccated at -20°C)[1]

-

Anhydrous Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF)[12]

-

Reaction Buffer: 1 M Sodium Bicarbonate, pH 8.3-8.5[1]

-

Purification: Spin desalting column (e.g., Sephadex G-25)[1][14]

-

Storage Buffer: Phosphate-Buffered Saline (PBS), pH 7.4[1]

-

Optional Quenching Buffer: 1 M Tris-HCl, pH 8.0[1]

2. Antibody Preparation

-

Buffer Exchange: Ensure the antibody is in an amine-free buffer (e.g., PBS). If the buffer contains Tris, glycine, or sodium azide (B81097), it must be exchanged.[1][9] This can be done using a desalting column or dialysis against PBS (pH 7.2-7.4).[1]

-

Concentration Adjustment: Adjust the antibody concentration to 2-10 mg/mL in the amine-free buffer.[1] For this protocol, we will assume a starting concentration of 2 mg/mL (0.5 mL for 1 mg of antibody).

3. Dye Preparation (Perform Immediately Before Use) this compound is moisture-sensitive and hydrolyzes in aqueous solutions; therefore, the stock solution should be prepared fresh in anhydrous solvent and used promptly.[1][5]

-

Allow the vial of this compound to equilibrate to room temperature before opening to prevent moisture condensation.[5]

-

Prepare a 10 mg/mL stock solution of the dye by dissolving it in anhydrous DMSO.[1]

4. Antibody Labeling Reaction

-

In a microcentrifuge tube, add 50 µL of 1 M sodium bicarbonate buffer (pH 8.3-8.5) to 0.5 mL of the 2 mg/mL antibody solution. This raises the pH to the optimal range for the conjugation reaction.[1]

-

Calculate the required volume of the this compound stock solution. A molar dye-to-antibody ratio of 10:1 to 20:1 is recommended for initial experiments.[1]

-

Slowly add the calculated volume of the dye solution to the antibody solution while gently vortexing or stirring.[1]

-

Incubate the reaction for 1 hour at room temperature, protected from light.[1]

5. Purification of the Conjugate It is crucial to remove any unreacted dye from the labeled antibody to ensure accurate characterization and prevent background in downstream applications.[1][13]

-

Equilibrate a desalting spin column with PBS according to the manufacturer’s instructions.[1]

-

Apply the reaction mixture to the center of the column's resin bed.[1]

-

Centrifuge the column to collect the purified antibody conjugate. The labeled antibody will elute first, while the smaller, unconjugated dye molecules are retained in the column.[1][2]

Chemical Reaction

Caption: Reaction of this compound with a primary amine on an antibody.

Characterization and Storage

1. Calculation of Degree of Labeling (DOL) The DOL is the average number of dye molecules conjugated to each antibody molecule and can be determined using a spectrophotometer.[15]

-

Measure the absorbance of the purified conjugate at 280 nm (for protein) and ~749 nm (the absorbance maximum for Cy7.5).[1]

-

Calculate the DOL using the following formula:[1]

DOL = (A₇₄₉ / ε_dye) / ((A₂₈₀ - (A₇₄₉ × CF)) / ε_protein)

Where:

-

A₇₄₉ and A₂₈₀ are the absorbances at the respective wavelengths.[1]

-

ε_dye is the molar extinction coefficient of Cy7.5 (~250,000 M⁻¹cm⁻¹).[1]

-

ε_protein is the molar extinction coefficient of the antibody (~210,000 M⁻¹cm⁻¹ for IgG).[1]

-

CF is the correction factor for the dye's absorbance at 280 nm (for Cy7.5, this is typically ~0.05).[2]

-

2. Storage of the Labeled Antibody

-

For short-term storage (up to one month), store the conjugate at 4°C, protected from light.[1][2]

-

For long-term storage, add a stabilizer like BSA to a final concentration of 0.1% and a bacteriostatic agent like sodium azide to 0.05%.[1] Aliquot the conjugate into single-use volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C.[1][2]

-

Always protect the fluorescently labeled antibody from light.[2]

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. NHS ester protocol for labeling proteins [abberior.rocks]

- 5. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]

- 6. Degree of Labeling (DOL) Calculator | AAT Bioquest [aatbio.com]

- 7. docs.aatbio.com [docs.aatbio.com]

- 8. How to Determine the Degree of Labeling | AAT Bioquest [aatbio.com]

- 9. bidmc.org [bidmc.org]

- 10. medchemexpress.com [medchemexpress.com]

- 11. genecopoeia.com [genecopoeia.com]

- 12. lumiprobe.com [lumiprobe.com]

- 13. info.gbiosciences.com [info.gbiosciences.com]

- 14. medchemexpress.com [medchemexpress.com]

- 15. Degree of labeling (DOL) step by step [abberior.rocks]

Application Notes and Protocols for Cy7.5 NHS Ester Conjugation to Peptides

For Researchers, Scientists, and Drug Development Professionals

Introduction

This document provides a comprehensive guide for the conjugation of the near-infrared (NIR) fluorescent dye, Cy7.5 NHS ester, to peptides. NIR-labeled peptides are invaluable tools in a wide range of research applications, including in vivo imaging, fluorescence microscopy, and flow cytometry, due to the deep tissue penetration and low autofluorescence of NIR light.[1] Cy7.5, with its excitation and emission maxima in the NIR spectrum, is particularly well-suited for these applications.[2][3]

The protocol herein details the chemical reaction between the N-hydroxysuccinimidyl (NHS) ester functional group of the Cy7.5 dye and primary amines (the N-terminus or the side chain of lysine (B10760008) residues) on the peptide, forming a stable amide bond. This guide offers a step-by-step experimental protocol, methods for purification and characterization of the conjugate, and relevant quantitative data to ensure successful and reproducible labeling.

Physicochemical Properties of this compound

A thorough understanding of the properties of this compound is crucial for successful conjugation and subsequent applications. The key characteristics are summarized in the table below.

| Property | Value | Reference |

| Molecular Weight | ~833.8 g/mol | [2][3] |

| Excitation Maximum (λex) | ~788 nm | [2][3] |

| Emission Maximum (λem) | ~808 nm | [2][3] |

| Extinction Coefficient (ε) | ~223,000 M⁻¹cm⁻¹ | [2][3] |

| Quantum Yield (Φ) | ~0.1 | [2] |

| Solubility | DMSO, DMF, DCM | [2][3] |

| Reactivity | Primary amines |

Experimental Protocols

This section provides a detailed, step-by-step protocol for the conjugation of this compound to a peptide.

Materials and Reagents

-

Peptide with at least one primary amine

-

This compound

-

Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (B87167) (DMSO)

-

0.1 M Sodium bicarbonate buffer (pH 8.3-8.5)

-

Purification column (e.g., Sephadex G-25)

-

Reverse-phase high-performance liquid chromatography (RP-HPLC) system (for high-purity applications)

-

Lyophilizer

-

UV-Vis Spectrophotometer

-

Mass Spectrometer

Experimental Workflow Diagram

Caption: Experimental workflow for this compound conjugation to peptides.

Step-by-Step Conjugation Protocol

-

Prepare the Peptide Solution:

-

Dissolve the peptide in 0.1 M sodium bicarbonate buffer (pH 8.3-8.5) to a final concentration of 1-10 mg/mL.

-

Ensure the buffer does not contain any primary amines (e.g., Tris) as they will compete with the peptide for conjugation.

-

-

Prepare the this compound Solution:

-

Immediately before use, dissolve the this compound in anhydrous DMF or DMSO to a concentration of 1-10 mg/mL. The solution should be prepared fresh as NHS esters are susceptible to hydrolysis.

-

-

Calculate the Molar Ratio:

-

A molar excess of the this compound is required to drive the reaction to completion. A starting point of a 1.5 to 3-fold molar excess of dye to peptide is recommended. The optimal ratio may need to be determined empirically.

-

Calculation Example:

-

Peptide: Molecular Weight (MW) = 2000 g/mol ; Amount = 1 mg (0.0005 mmol)

-

This compound: MW = 833.8 g/mol

-

For a 2-fold molar excess:

-

Moles of dye needed = 0.0005 mmol * 2 = 0.001 mmol

-

Mass of dye needed = 0.001 mmol * 833.8 g/mol = 0.834 mg

-

-

-

-

Perform the Conjugation Reaction:

-

While gently vortexing, add the calculated volume of the this compound solution to the peptide solution.

-

Incubate the reaction mixture for 1-2 hours at room temperature, protected from light.

-

Purification of the Cy7.5-Peptide Conjugate

Purification is essential to remove unreacted dye and any side products.

-

Size-Exclusion Chromatography (e.g., Sephadex G-25): This method is suitable for removing unconjugated dye from the labeled peptide. The larger conjugate will elute first.

-

Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC): For high-purity applications, RP-HPLC is the recommended method.[4]

-

Column: C18 column

-

Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water

-

Mobile Phase B: 0.1% TFA in acetonitrile (B52724)

-

Gradient: A linear gradient from low to high percentage of Mobile Phase B is used to elute the conjugate. A typical gradient for peptides is a 1-4% increase in acetonitrile per minute.[4] The exact gradient will need to be optimized based on the hydrophobicity of the peptide and the conjugate.

-

Detection: Monitor the elution profile at both 220 nm (for the peptide backbone) and ~788 nm (for the Cy7.5 dye).

-

Characterization of the Cy7.5-Peptide Conjugate

-

UV-Vis Spectroscopy:

-

Acquire the absorbance spectrum of the purified conjugate.

-

Confirm the presence of both the peptide (absorbance around 280 nm if it contains Trp or Tyr residues) and the Cy7.5 dye (absorbance maximum around 788 nm).

-

-

Mass Spectrometry:

-

Determine the molecular weight of the conjugate to confirm successful labeling. The mass of the conjugate should be the mass of the peptide plus the mass of the Cy7.5 dye minus the mass of the NHS group.

-

-

Degree of Labeling (DOL) Calculation:

-

The DOL represents the average number of dye molecules conjugated to each peptide molecule. It can be calculated using the following formula:

DOL = (A_dye / ε_dye) / [(A_280 - (A_dye * CF_280)) / ε_peptide]

-

Where:

-

A_dye: Absorbance of the conjugate at the dye's maximum absorbance wavelength (~788 nm).

-

ε_dye: Molar extinction coefficient of Cy7.5 (223,000 M⁻¹cm⁻¹).[2][3]

-

A_280: Absorbance of the conjugate at 280 nm.

-

CF_280: Correction factor for the dye's absorbance at 280 nm. For sulfo-Cy7.5, this is approximately 0.09.[5] This value should be used as an estimate for Cy7.5.

-

ε_peptide: Molar extinction coefficient of the peptide at 280 nm (can be estimated based on the number of Trp and Tyr residues).

-

-

Application Example: Targeting Integrins in Cancer with Cy7.5-RGD Peptides

Peptides containing the Arginine-Glycine-Aspartic acid (RGD) sequence are known to target integrins, which are cell adhesion receptors often overexpressed in tumor vasculature and on cancer cells.[6] Labeling RGD peptides with Cy7.5 allows for the in vivo imaging of tumors.[1]

Integrin Signaling Pathway

Caption: RGD-Integrin signaling pathway in cancer cells.

The binding of a Cy7.5-labeled RGD peptide to integrins on the surface of a cancer cell can initiate a cascade of downstream signaling events. This process involves the activation of focal adhesion kinase (FAK) and subsequent activation of pathways such as the PI3K/Akt and Ras/Raf/MEK/ERK pathways.[6] These signaling cascades ultimately lead to cellular responses that promote tumor growth and progression, including proliferation, survival, migration, and angiogenesis.[6] The use of fluorescently labeled RGD peptides allows for the visualization and study of these processes in real-time.

References

- 1. Near-Infrared Fluorescence Imaging of Tumor Integrin αvβ3 Expression with Cy7-Labeled RGD Multimers - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. This compound, 2708152-94-5 | BroadPharm [broadpharm.com]

- 4. peptide.com [peptide.com]

- 5. lumiprobe.com [lumiprobe.com]

- 6. Exploring the Role of RGD-Recognizing Integrins in Cancer - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for Cy7.5 NHS Ester Labeling Reactions

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cyanine 7.5 (Cy7.5) N-hydroxysuccinimidyl (NHS) ester is a near-infrared (NIR) fluorescent dye widely utilized for labeling biomolecules such as proteins, antibodies, and peptides.[1][2] The NHS ester functional group reacts efficiently with primary amines, found on the side chain of lysine (B10760008) residues and the N-terminus of polypeptides, to form a stable covalent amide bond.[3][4] This labeling method is a cornerstone for various applications in research and drug development, including in vivo imaging, flow cytometry, and fluorescence microscopy, owing to the deep tissue penetration and minimal background interference of NIR fluorescence.[1][2][5]

Optimizing the molar ratio of Cy7.5 NHS ester to the biomolecule is critical for achieving the desired degree of labeling (DOL). A low DOL may result in an insufficient signal, while an excessively high DOL can lead to protein precipitation, loss of biological activity, or fluorescence quenching.[4] These application notes provide a comprehensive guide to calculating molar ratios and detailed protocols for successful Cy7.5 labeling.

Calculating Molar Ratios for Labeling Reactions

The molar excess of this compound relative to the amount of the target biomolecule is a key parameter in the labeling reaction. The optimal ratio is empirical and should be determined for each specific application.[4] Protein concentration is a significant factor; more dilute protein solutions generally require a higher molar excess of the NHS ester to achieve a comparable degree of labeling.[4]

Formula for Calculating the Mass of this compound:

To determine the required mass of this compound for a specific molar excess, the following formula can be used:[4][6][7]

Where:

-

Molar Excess: The desired molar ratio of this compound to the protein.

-

Mass of Protein (mg): The mass of the protein to be labeled.

-

MW of this compound (Da): The molecular weight of the specific this compound reagent being used.

-

MW of Protein (Da): The molecular weight of the protein to be labeled.

Table 1: Recommended Starting Molar Excess Ratios for this compound Labeling

| Protein Concentration | Recommended Molar Excess (Dye:Protein) | Notes |

| > 5 mg/mL | 5-10 fold | Higher protein concentrations generally lead to more efficient labeling.[4] |

| 1-5 mg/mL | 10-20 fold | A common concentration range for antibody labeling.[4][5] |

| < 1 mg/mL | 20-50 fold | A higher excess is necessary to compensate for slower reaction kinetics at lower concentrations.[4] |

Experimental Protocols

This section provides a detailed protocol for labeling a protein, such as an antibody, with this compound.

Materials and Reagents

-

Protein to be labeled (e.g., antibody, BSA-free)[8]

-

This compound

-

Reaction Buffer: 0.1 M sodium bicarbonate or 0.1 M phosphate (B84403) buffer, pH 8.3-8.5[4]

-

Anhydrous Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF)[4][8]

-

Quenching Buffer: 1 M Tris-HCl, pH 8.0 (optional)[5]

-

Purification Column: Gel filtration column (e.g., Sephadex G-25)[4][8]

-

Storage Buffer: Phosphate-buffered saline (PBS), pH 7.4

Experimental Workflow Diagram

DOL = (A_max × ε_protein) / ((A_280 - (A_max × CF)) × ε_dye)

Caption: Reaction of this compound with a primary amine.

References

- 1. Cyanine 7.5 monosuccinimidyl ester [equivalent to Cy7.5® NHS ester] | AAT Bioquest [aatbio.com]

- 2. Cyanine7.5 | Cyanine7.5 dye | AxisPharm [axispharm.com]

- 3. Sulfo-Cy7.5 NHS ester, 2736437-44-6 | BroadPharm [broadpharm.com]

- 4. benchchem.com [benchchem.com]

- 5. benchchem.com [benchchem.com]

- 6. interchim.fr [interchim.fr]

- 7. lumiprobe.com [lumiprobe.com]

- 8. NHS ester protocol for labeling proteins [abberior.rocks]

Application Notes and Protocols: IRDye 800CW NHS Ester for Amine-Reactive Labeling

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the use of IRDye 800CW N-hydroxysuccinimide (NHS) Ester, a near-infrared (NIR) fluorescent dye designed for the covalent labeling of primary and secondary amines in biomolecules.

Introduction

IRDye 800CW NHS Ester is a highly sensitive fluorescent dye that is activated for covalent conjugation to amine-containing molecules, such as the lysine (B10760008) residues of proteins and antibodies.[1][2] Its fluorescence emission in the near-infrared spectrum (around 800 nm) offers significant advantages for a variety of applications, including reduced background autofluorescence from biological samples, deeper tissue penetration for in vivo imaging, and compatibility with a wide range of imaging systems.[3][4] This makes it an ideal choice for quantitative Western blots, immunofluorescence microscopy, in-cell Western assays, and preclinical in vivo imaging studies.[5][6] The stable amide bond formed between the dye and the target molecule ensures a robust and reliable signal for downstream applications.[2]

Quantitative Data Summary

The photophysical and chemical properties of IRDye 800CW NHS Ester are summarized in the table below for easy reference.

| Property | Value | Reference |

| Molecular Weight | 1166 g/mol | [5] |

| Chemical Formula | C₅₀H₅₄N₃Na₃O₁₇S₄ | [5] |

| Excitation Maximum (λex) | 774 nm (in PBS) | [5] |

| Emission Maximum (λem) | 789 nm (in PBS) | [5] |

| Molar Absorptivity (ε) | 240,000 L·mol⁻¹·cm⁻¹ (in PBS) | [5] |

| Reactive Group | N-hydroxysuccinimide (NHS) Ester | [1] |

| Target Functional Group | Primary and Secondary Amines (-NH₂) | [1] |

| Recommended Reaction pH | 8.3 - 8.5 | [7] |

Visualizations

Amine-Reactive Labeling Chemistry

Caption: Covalent bond formation between IRDye 800CW NHS Ester and a primary amine.

Experimental Workflow for Antibody Labeling

Caption: Step-by-step workflow for labeling an antibody with IRDye 800CW NHS Ester.

Example Signaling Pathway: EGFR Signaling for Labeled Antibody Targeting

Caption: EGFR signaling pathway and the targeting action of a labeled antibody.

Experimental Protocols

Protocol 1: Labeling of Antibodies with IRDye 800CW NHS Ester

This protocol provides a general guideline for labeling IgG antibodies. The optimal dye-to-antibody ratio may need to be determined empirically for other proteins.

Materials:

-

IRDye 800CW NHS Ester

-

Antibody (or protein) of interest in an amine-free buffer (e.g., PBS)

-

Anhydrous Dimethyl sulfoxide (B87167) (DMSO)

-

Reaction Buffer: 0.1 M Sodium Bicarbonate, pH 8.3-8.5

-

Purification column (e.g., size exclusion chromatography column)

-

Spectrophotometer

Procedure:

-

Prepare the Antibody Solution:

-

Prepare the Dye Stock Solution:

-

Labeling Reaction:

-

Calculate the required volume of the dye stock solution. A molar excess of the dye to the antibody is typically used. For IgG antibodies (~150 kDa), a dye-to-antibody molar ratio of 10:1 to 20:1 is a good starting point.

-

Add the calculated volume of the dye stock solution to the antibody solution while gently vortexing.[7]

-

Incubate the reaction mixture for 1-2 hours at room temperature, protected from light.[5][10]

-

-

Purification of the Labeled Antibody:

-

Separate the labeled antibody from the unreacted dye using a size exclusion chromatography column (e.g., Sephadex G-25).[10]

-

Elute with an appropriate buffer (e.g., PBS). The first colored fraction will be the labeled antibody.

-

-

Characterization of the Conjugate:

-

Determine the protein concentration by measuring the absorbance at 280 nm (A₂₈₀).

-

Measure the dye concentration by measuring the absorbance at 774 nm (A₇₇₄).

-

Calculate the Degree of Labeling (DOL) using the following formula: DOL = (A₇₇₄ / ε_dye) / (A₂₈₀ - (A₇₇₄ × CF)) / ε_protein Where:

-

Protocol 2: Fluorescent Western Blotting with IRDye 800CW-Labeled Secondary Antibodies

This protocol outlines the use of a secondary antibody labeled with IRDye 800CW for Western blotting.

Materials:

-

PVDF or nitrocellulose membrane with transferred proteins

-

Blocking Buffer (e.g., TBS-based blocking buffer)

-

Wash Buffer (e.g., TBST: TBS with 0.1% Tween-20)

-

Primary antibody

-

IRDye 800CW-labeled secondary antibody

-

Fluorescent imaging system

Procedure:

-

Blocking:

-

Incubate the membrane in Blocking Buffer for 1 hour at room temperature with gentle agitation.[11]

-

-

Primary Antibody Incubation:

-

Dilute the primary antibody in an appropriate antibody dilution buffer (e.g., 50% Blocking Buffer in TBST).[11]

-

Incubate the membrane with the primary antibody solution for 1 hour at room temperature or overnight at 4°C with gentle agitation.

-

-

Washing:

-

Wash the membrane with Wash Buffer three times for 5-10 minutes each with gentle agitation.[11]

-

-

Secondary Antibody Incubation:

-

Final Washes:

-

Repeat the washing steps as in step 3.

-

-

Imaging:

-

Scan the membrane using a fluorescent imaging system with an excitation source and emission filter appropriate for IRDye 800CW (e.g., ~780 nm excitation and ~800 nm emission).

-

Applications in Drug Development

The unique properties of IRDye 800CW NHS Ester make it a valuable tool in various stages of drug development:

-

Target Validation: Labeled antibodies can be used in immunofluorescence and in-cell Western assays to visualize and quantify target protein expression in cells.

-

Pharmacokinetics and Biodistribution: In vivo imaging of drug candidates or targeting moieties labeled with IRDye 800CW allows for real-time, non-invasive monitoring of their distribution, accumulation, and clearance in preclinical models.[13]

-

Efficacy Studies: The dye can be used to label therapeutic antibodies to track their delivery to tumor sites and assess target engagement.

-

High-Throughput Screening: The quantitative nature of fluorescence detection with IRDye 800CW is well-suited for high-throughput screening assays to identify lead compounds.

References

- 1. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - CH [thermofisher.com]

- 2. glenresearch.com [glenresearch.com]

- 3. OPG [opg.optica.org]

- 4. content.protocols.io [content.protocols.io]

- 5. licorbio.com [licorbio.com]

- 6. 800CW NHS ester | AxisPharm [axispharm.com]

- 7. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]

- 8. lumiprobe.com [lumiprobe.com]

- 9. furthlab.xyz [furthlab.xyz]

- 10. NHS ester protocol for labeling proteins [abberior.rocks]

- 11. docs.abcam.com [docs.abcam.com]

- 12. licorbio.com [licorbio.com]

- 13. licorbio.com [licorbio.com]

Application Note and Protocol: Determining the Degree of Labeling with Cy7.5 NHS Ester

Audience: Researchers, scientists, and drug development professionals.

Introduction

Cyanine 7.5 (Cy7.5) is a near-infrared (NIR) fluorescent dye widely used for labeling biological molecules such as proteins, antibodies, and peptides.[1][2] Its N-hydroxysuccinimide (NHS) ester functional group reacts efficiently with primary amines on proteins to form stable covalent bonds.[3][4] Quantifying the extent of this reaction, known as the Degree of Labeling (DOL), is a critical step in bioconjugation. The DOL represents the average number of dye molecules conjugated to each protein molecule.[5][6] Accurate determination of the DOL is essential for ensuring experimental reproducibility, optimizing fluorescence signal, and predicting the amount of labeled conjugate required for an experiment.[7][8] Over-labeling can lead to fluorescence quenching and may affect protein function, while under-labeling can result in a poor signal-to-noise ratio.[5][7]

This document provides a detailed protocol for determining the DOL of proteins labeled with Cy7.5 NHS ester using spectrophotometry.

Principle of the Method

The DOL is calculated by determining the molar concentrations of both the dye and the protein in the purified conjugate solution. This is achieved by measuring the absorbance of the solution using a UV-Vis spectrophotometer at two key wavelengths:

-

280 nm: At this wavelength, absorbance is primarily due to the aromatic amino acids (tryptophan and tyrosine) in the protein.

-